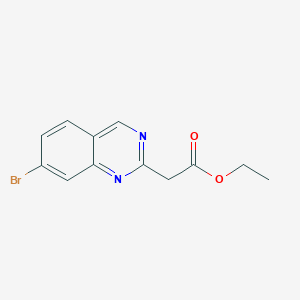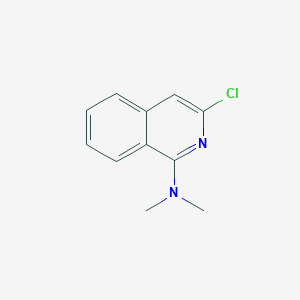
3-chloro-N,N-dimethylisoquinolin-1-amine
Descripción general
Descripción
3-Chloro-N,N-dimethylisoquinolin-1-amine is a chemical compound with the molecular formula C11H11ClN2. It has a molecular weight of 206.67 . This compound is typically available in solid form .
Molecular Structure Analysis
The InChI code for 3-chloro-N,N-dimethylisoquinolin-1-amine is1S/C11H11ClN2/c1-14(2)11-9-6-4-3-5-8(9)7-10(12)13-11/h3-7H,1-2H3 . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, nitrogen, and methyl groups. Physical And Chemical Properties Analysis
The boiling point of 3-chloro-N,N-dimethylisoquinolin-1-amine is predicted to be 334.7±27.0 °C, and its density is predicted to be 1.239±0.06 g/cm3 . The compound is typically stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
3-chloro-N,N-dimethylisoquinolin-1-amine and its derivatives have been extensively studied for their chemical synthesis and properties. For instance, the synthesis of various quinoline and isoquinoline derivatives, including the amination of chloroquinolines with amide solvents, has been reported to yield novel compounds with potentially significant chemical properties (Tsai et al., 2008). Similarly, studies on the synthesis of 3-aminoquinoline-2,4(1H,3H)-diones from chloroquinoline derivatives outline the potential of these compounds in the development of new chemical entities (Klásek et al., 2002). These research findings indicate the compound's relevance in chemical synthesis and the potential for creating novel molecules with various applications.
Biological and Pharmaceutical Investigations
3-chloro-N,N-dimethylisoquinolin-1-amine derivatives have also been investigated for their biological and pharmacological activities. Research has demonstrated the potential of these compounds in various therapeutic areas, such as anticancer agents. For example, a series of 4-aminoquinoline derivatives were synthesized and evaluated for their cytotoxic effects on human breast tumor cell lines, showing significant activity and potential as anticancer agents (Zhang et al., 2007). Another study on the synthesis and antimalarial activity of new ruthenocene–chloroquine analogues further emphasizes the compound's relevance in medicinal chemistry, particularly in developing treatments against malaria (Beagley et al., 2002).
Advanced Material Development
The compound's derivatives have also been explored in material sciences for synthesizing and characterizing new cyclic aminobenzoquinones, demonstrating the compound's versatility and potential in developing advanced materials (Tuyun & Yıldız, 2018).
Safety And Hazards
The safety information for 3-chloro-N,N-dimethylisoquinolin-1-amine indicates that it has the GHS07 pictogram. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
3-chloro-N,N-dimethylisoquinolin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-14(2)11-9-6-4-3-5-8(9)7-10(12)13-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTGXIXASZHTHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC2=CC=CC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N,N-dimethylisoquinolin-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Phenyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-amine](/img/structure/B1456829.png)

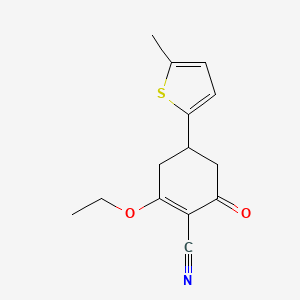
![4-Bromo-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene](/img/structure/B1456833.png)
![3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid](/img/structure/B1456834.png)

![2-Oxaspiro[3.3]heptane-6,6-diyldimethanol](/img/structure/B1456839.png)
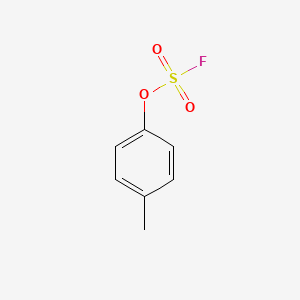
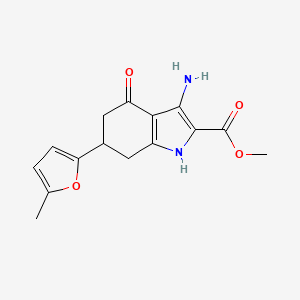
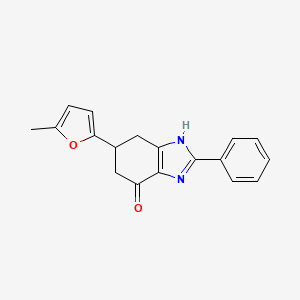
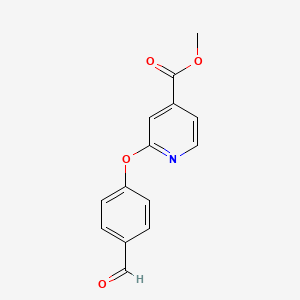
![N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride](/img/structure/B1456846.png)
